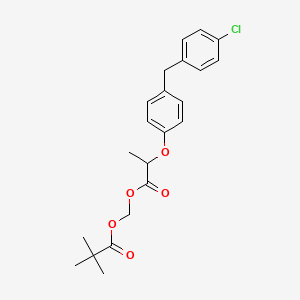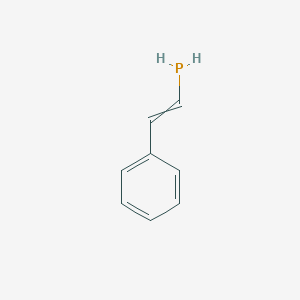
(2-Phenylethenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylethenyl)phosphane is an organophosphorus compound with the molecular formula C8H9P It is characterized by the presence of a phenylethenyl group attached to a phosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylethenyl)phosphane typically involves the reaction of phenylethylene with phosphane under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where phenylethylene is reacted with a phosphane precursor in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenylethenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo substitution reactions where the phenylethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphane compounds.
Wissenschaftliche Forschungsanwendungen
(2-Phenylethenyl)phosphane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Phenylethenyl)phosphane involves its interaction with molecular targets through its phosphane moiety. It can act as a ligand, forming complexes with metal ions and influencing their reactivity. The phenylethenyl group provides additional stability and reactivity, allowing the compound to participate in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphane: Similar in structure but lacks the phenylethenyl group.
Triphenylphosphane: Contains three phenyl groups attached to the phosphane moiety.
Phenylphosphane: Contains a single phenyl group attached to the phosphane moiety.
Uniqueness
(2-Phenylethenyl)phosphane is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other phosphane derivatives may not be suitable .
Eigenschaften
CAS-Nummer |
65094-30-6 |
|---|---|
Molekularformel |
C8H9P |
Molekulargewicht |
136.13 g/mol |
IUPAC-Name |
2-phenylethenylphosphane |
InChI |
InChI=1S/C8H9P/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2 |
InChI-Schlüssel |
KGXCHACLIFYNOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


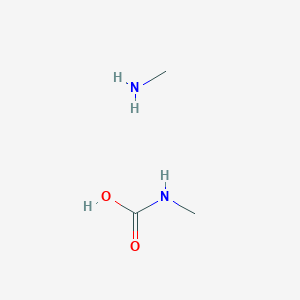

![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)
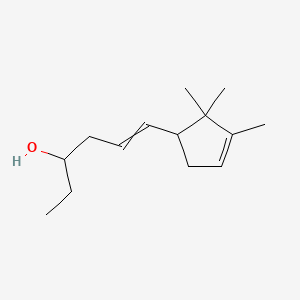
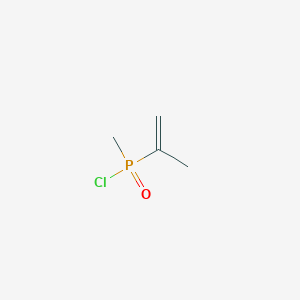
![4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione](/img/structure/B14481010.png)

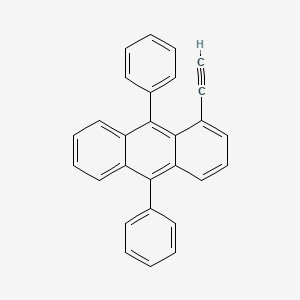
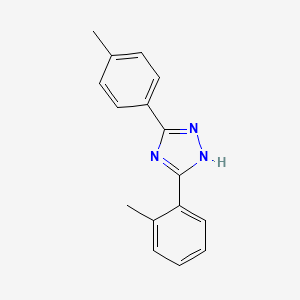
![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
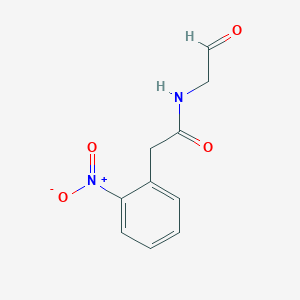
![2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide](/img/structure/B14481046.png)
